N-(2-(3,5-dimethylphenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound classified within the broader category of pyridazinone derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications, making them significant in medicinal chemistry research. The structure of this compound features both pyridazinone and phenoxy moieties, which contribute to its pharmacological properties.
This compound is synthesized as part of ongoing research into new therapeutic agents, particularly those targeting various diseases. Its classification as a pyridazinone derivative places it among compounds that exhibit potential antimicrobial, anti-inflammatory, and anticancer activities.
The synthesis of N-(2-(3,5-dimethylphenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide typically involves several key steps:
These synthetic routes ensure the efficient assembly of the compound while allowing for modifications that can enhance its biological activity.
The molecular formula for N-(2-(3,5-dimethylphenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is . The structure can be represented using various chemical notation systems:
InChI=1S/C17H20N4O3/c1-11(2)7-15-12(8-13(11)19)16(23)21(15)14(20)10-18-22/h7-10H,1-6H3,(H,19,20)(H,22)
CC1=NN(C(=O)C=C1)CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
The structural analysis reveals a complex arrangement conducive to various interactions with biological targets.
The compound can undergo several chemical reactions:
These reactions highlight the versatility of N-(2-(3,5-dimethylphenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide in synthetic organic chemistry.
The mechanism of action for N-(2-(3,5-dimethylphenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide involves several potential pathways:
These mechanisms suggest that this compound could play a significant role in therapeutic applications targeting various diseases.
The physical properties of N-(2-(3,5-dimethylphenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide include:
Chemical properties include stability under standard laboratory conditions but may vary with exposure to light or moisture.
N-(2-(3,5-dimethylphenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide has several notable applications:
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 20184-94-5